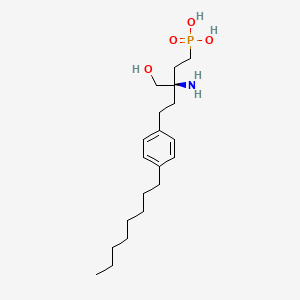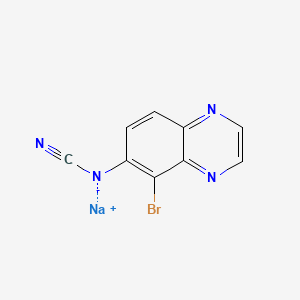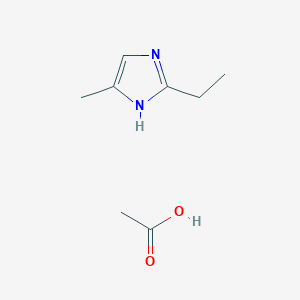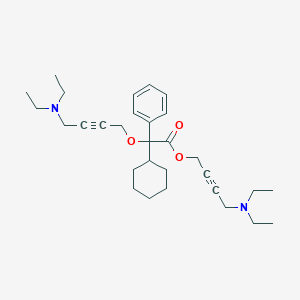![molecular formula C8H9N3O B13838835 1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,4-d]pyridazine core. This structure is notable for its potential pharmacological activities and its utility as a building block in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the ring system makes it an attractive candidate for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone typically involves multi-step processes that include cyclization and annulation reactions. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazinone core . Industrial production methods often optimize these reactions to improve yield and efficiency, utilizing catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Aplicaciones Científicas De Investigación
1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using molecular docking and other computational techniques .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone stands out due to its unique ring structure and nitrogen arrangement. Similar compounds include:
Pyridazinone derivatives: These compounds share the pyridazine core but differ in their substituents and functional groups.
Pyrrolopyrazine derivatives: These contain a similar pyrrole ring but are fused with a pyrazine ring instead of a pyridazine. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
1-(1,4-dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone |
InChI |
InChI=1S/C8H9N3O/c1-6(12)11-4-7-2-9-10-3-8(7)5-11/h4-5H,2-3H2,1H3 |
Clave InChI |
RUPYYRKJVALLQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C2CN=NCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)







![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)

![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
